molecular formula C18H19N5O4 B2846315 6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876672-48-9

6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2846315
CAS RN: 876672-48-9
M. Wt: 369.381
InChI Key: JMQAUSHOVQKWSF-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as DTG, is a synthetic compound that belongs to the imidazole family. DTG has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in the synthesis of 7,8-polymethylenehypoxanthines, which are precursors for a variety of purine derivatives. These derivatives have been explored for their antiviral and antihypertensive activities. The methodology leverages the condensation of diethylacetal of dimethylformamide with certain imidazoles, showcasing a pathway to create biologically active purine analogs (Nilov et al., 1995).

Catalytic and Reaction Studies

Research on imidazole derivatives, which include structures similar to 6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, has provided insight into various chemical reactions and synthetic pathways. For instance, reactions involving imidazole aldehydes have been carried out to produce new derivatives with significant antioxidant and antimicrobial activities. These studies highlight the compound's relevance in developing new heterocyclic compounds with potential pharmaceutical applications (Yazdani Nyaki & Mahmoodi, 2021).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing the potential of imidazole derivatives in fluorescence sensing applications. Such frameworks can be utilized for detecting specific chemicals, leveraging the unique luminescence properties of lanthanide ions (Shi et al., 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of changes . This interaction often involves the formation of a complex that can modulate the activity of the target, leading to downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-9-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)23(10)12-8-11(26-4)6-7-13(12)27-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQAUSHOVQKWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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